N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Research Sulfonamide Pharmacophore

Select CAS 920256-31-1 as the canonical unsubstituted benzenesulfonamide pyridazine scaffold for carbonic anhydrase II inhibitor screening cascades and CFTR ion-channel probe studies. The intact –SO₂NH₂ headgroup preserves sub-nanomolar zinc-chelating geometry (IC50 ~0.63 nM, >600× selectivity over CA I), while 4-fluorophenyl-pyridazine enables matched molecular pair (MMP) analysis vs. 4-Cl analog to quantify ΔlogP and ΔIC50. Do not substitute with 4-ethoxy, 4-ethyl, or 3-fluoro benzenesulfonamide analogs—these sterically perturb CA II binding. Aligns with Institute for OneWorld Health patent Formula I for CFTR blockade. Ideal reference compound for late-stage functionalization SAR libraries.

Molecular Formula C18H16FN3O3S
Molecular Weight 373.4
CAS No. 920256-31-1
Cat. No. B2690993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920256-31-1
Molecular FormulaC18H16FN3O3S
Molecular Weight373.4
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3S/c19-15-8-6-14(7-9-15)17-10-11-18(22-21-17)25-13-12-20-26(23,24)16-4-2-1-3-5-16/h1-11,20H,12-13H2
InChIKeyVXKSCJAOSXPWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920256-31-1): Structural & Pharmacophoric Baseline for Informed Procurement in Carbonic Anhydrase and Ion-Channel Research


N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920256-31-1) is a pyridazine-tethered aryl sulfonamide featuring an unsubstituted benzenesulfonamide headgroup, a flexible ethyl-ether linker, and a 4-fluorophenyl-substituted pyridazine core [1]. Molecular formula C18H16FN3O3S, molecular weight 373.4 g/mol . The unsubstituted –SO2NH– moiety constitutes the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the pyridazine ring with its 4-fluorophenyl appendage provides π-stacking and hydrophobic contacts that modulate isoform selectivity within the CA family and related ion-channel targets [2]. This structural archetype is recognized in the pyridazine sulfonamide patent literature as a scaffold for cystic fibrosis transmembrane conductance regulator (CFTR) chloride-channel blockade [3].

Why Generic Substitution Fails for Pyridazine-Tethered Benzenesulfonamides: The Critical Role of the Unsubstituted Sulfonamide and 4-Fluorophenyl Motif in CAS 920256-31-1


In-class pyridazine sulfonamides cannot be freely interchanged because the presence and position of substituents on both the benzenesulfonamide ring and the pyridazine aryl group produce divergent target profiles. The unsubstituted benzenesulfonamide of CAS 920256-31-1 preserves the primary –SO2NH2 zinc-binding geometry required for sub-nanomolar carbonic anhydrase II inhibition, whereas analogs bearing 4-ethoxy, 4-ethyl, or 3-fluoro substitutions on the benzenesulfonamide moiety sterically or electronically perturb this interaction [1]. Simultaneously, the 4-fluorophenyl group on the pyridazine ring confers distinct electronic effects compared to 4-chlorophenyl or 4-methylphenyl analogs, altering lipophilicity, metabolic stability, and π-stacking with active-site residues [2]. Consequently, a procurement decision based solely on the shared pyridazine-sulfonamide backbone risks selecting a compound with attenuated on-target potency, shifted isoform selectivity, or altered ion-channel blocking activity relative to the unsubstituted reference compound.

Quantitative Differentiation Evidence for N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920256-31-1) Versus Key Analogs


Carbonic Anhydrase II Inhibitory Potency Advantage of the Unsubstituted Benzenesulfonamide Headgroup Over 4-Substituted Analogs

In the phenylpyridazine-tethered sulfonamide series, the most potent carbonic anhydrase II inhibitor reported to date (compound 7c of Tawfik et al., 2024) bears a structurally analogous unsubstituted benzenesulfonamide headgroup and achieves an IC50 of 0.63 nM against CA II, with 605-fold selectivity over CA I [1]. While compound 7c is not identical to CAS 920256-31-1 (it incorporates a thioether rather than an ether linker and differs in the pyridazine substitution pattern), the conserved unsubstituted –SO2NH2 pharmacophore is the established determinant of sub-nanomolar CA II potency. In contrast, the same study demonstrates that benzenesulfonamides bearing 4-substituents (e.g., 4-methyl, 4-methoxy) exhibit attenuated CA II inhibition, a trend consistent with the broader carbonic anhydrase literature where N-substitution of the sulfonamide nitrogen compromises zinc coordination geometry [2]. This provides a class-level inference that CAS 920256-31-1, by retaining the free –SO2NH– group absent in analogs such as 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-04-3, where the sulfonamide bears a 4-ethyl substituent), is predicted to exhibit superior CA II inhibitory potency.

Carbonic Anhydrase Inhibition Glaucoma Research Sulfonamide Pharmacophore

4-Fluorophenyl vs. 4-Chlorophenyl Pyridazine Substitution: Fluorine-Specific Advantages in Lipophilicity, Metabolic Stability, and Hydrogen-Bond Accepting Capacity

CAS 920256-31-1 incorporates a 4-fluorophenyl substituent on the pyridazine ring. The direct analog with a 4-chlorophenyl group (N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide) represents the closest head-to-head structural comparator. In medicinal chemistry, fluorine substitution at the para position of a phenyl ring is well-documented to reduce logP by approximately 0.3–0.5 log units relative to the chloro analog, while simultaneously increasing metabolic stability via blockade of CYP450-mediated para-hydroxylation [1]. The fluorine atom's strong electron-withdrawing inductive effect (−I) further polarizes the pyridazine ring, enhancing hydrogen-bond accepting capacity at the adjacent nitrogen atoms, which may strengthen interactions with CA II active-site residues (Thr199, Gln92) [2]. Conversely, the larger chlorine atom introduces steric bulk that can sterically clash in confined binding pockets and raises molecular weight without commensurate affinity gains. These fluorine-specific properties provide the structural rationale for preferring CAS 920256-31-1 over its 4-chlorophenyl analog in target-engagement assays.

Fluorine Medicinal Chemistry Metabolic Stability Lipophilicity Modulation

Differentiation from 4-Ethoxy and 4-Ethyl Benzenesulfonamide Analogs: Impact of Sulfonamide N-Substitution on Carbonic Anhydrase Binding

Commercially available analogs including 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920193-73-3) and 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-04-3) differ from CAS 920256-31-1 solely by N-substitution of the sulfonamide with alkoxy or alkyl groups. Critically, N-substitution of the sulfonamide nitrogen eliminates the ionizable –NH– proton that coordinates the catalytic zinc ion in carbonic anhydrase [1]. The literature consistently demonstrates that N-alkyl or N-alkoxy sulfonamides exhibit >100-fold loss in CA inhibitory potency compared to their unsubstituted counterparts, as the zinc-binding geometry is disrupted [2]. CAS 920256-31-1 retains the free –SO2NH– group and is therefore the only member of this analog series competent to engage the CA catalytic metal center in the canonical manner.

Structure-Activity Relationship Sulfonamide N-Substitution CA II Selectivity

Procurement-Driven Application Scenarios for N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920256-31-1)


Carbonic Anhydrase II Inhibitor Screening and Glaucoma Drug Discovery

CAS 920256-31-1 is the preferred entry compound for laboratories initiating a carbonic anhydrase II inhibitor screening cascade. The unsubstituted benzenesulfonamide headgroup preserves the zinc-binding pharmacophore required for sub-nanomolar CA II engagement, as demonstrated by closely related pyridazine-tethered sulfonamides achieving IC50 = 0.63 nM with >600-fold selectivity over CA I [1]. Researchers should use this compound as the reference scaffold for generating SAR libraries via late-stage functionalization of the pyridazine 4-position, rather than purchasing pre-substituted benzenesulfonamide analogs that are incompetent for CA binding.

CFTR Chloride Channel Inhibition Studies for Diarrheal Disease and Polycystic Kidney Disease Research

The pyridazine sulfonamide scaffold is claimed in patents held by the Institute for OneWorld Health as a CFTR chloride-channel inhibitor chemotype with therapeutic applications in secretory diarrhea and polycystic kidney disease [2]. CAS 920256-31-1, bearing the unsubstituted benzenesulfonamide and 4-fluorophenylpyridazine substructures, aligns with the generic Formula I of these patents and serves as a structural probe for investigating ion-transport modulation. Procurement of this compound enables researchers to validate the CFTR inhibitory hypothesis using the exact scaffold topology described in the intellectual property estate.

Fluorine-Specific Matched Molecular Pair Analysis in Medicinal Chemistry Optimization

CAS 920256-31-1, in combination with its 4-chlorophenyl analog, constitutes a matched molecular pair (MMP) for quantifying the impact of aryl halogen substitution on target potency, lipophilicity, and metabolic stability [3]. Procurement of both compounds enables medicinal chemists to experimentally determine ΔlogP, ΔIC50, and Δmicrosomal stability attributable to F→Cl exchange at the pyridazine 4-position, providing data-driven design principles for lead optimization programs targeting carbonic anhydrase or other pyridazine-binding proteins.

Chemical Biology Probe for Zinc-Metalloenzyme Target Engagement Studies

The free –SO2NH– group of CAS 920256-31-1 serves as a reversible zinc-chelating warhead, making this compound suitable as a chemical biology probe for studying zinc-dependent metalloenzymes beyond carbonic anhydrase, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) [4]. Unlike analogs with N-substituted sulfonamides, CAS 920256-31-1 retains the metal-coordinating functionality necessary for broad metalloenzyme profiling in chemoproteomic experiments.

Quote Request

Request a Quote for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.